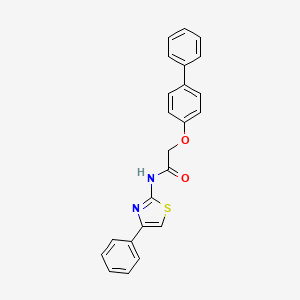
2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis, making it an attractive target for drug discovery. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to a range of biochemical and physiological effects. In
作用机制
2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that allow for phosphorylation of the α subunit. This phosphorylation activates AMPK, leading to downstream effects such as increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
Activation of AMPK by 2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated increased glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes. In vivo studies have shown improved glucose tolerance and insulin sensitivity in mice treated with 2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide. 2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has also been shown to induce autophagy and apoptosis in cancer cells, leading to reduced tumor growth.
实验室实验的优点和局限性
2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It has also been shown to activate AMPK in a dose-dependent manner, allowing for precise control of the level of activation. However, 2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has some limitations as well. It has been shown to activate other kinases besides AMPK, leading to off-target effects. In addition, the long-term effects of 2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide on cellular processes are not well understood.
未来方向
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the investigation of the long-term effects of 2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide on cellular processes, including mitochondrial function and autophagy. 2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has also been shown to have potential as a therapeutic agent for the treatment of metabolic disorders and cancer, and further research in these areas is warranted.
合成方法
The synthesis of 2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide involves several steps, starting with the reaction of 3,4-dimethylphenol with 2-chloroethyl acetate to form 2-(3,4-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with N-methoxyethylamine to give the final product, 2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide.
科学研究应用
2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been widely used as a research tool to study the role of AMPK in various biological processes. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing autophagy and apoptosis. In addition, 2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been used to study the effects of AMPK activation on insulin sensitivity, inflammation, and neuroprotection.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10-4-5-12(8-11(10)2)17-9-13(15)14-6-7-16-3/h4-5,8H,6-7,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCDGCNAUJFDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5193695.png)
![(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine](/img/structure/B5193707.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-{2-[3-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B5193712.png)

![2-[4-(hexyloxy)phenyl]-4-(methylamino)-4-oxobutanoic acid](/img/structure/B5193735.png)
![2-[4-(methoxycarbonyl)phenoxy]-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B5193752.png)
![methyl 4-(5-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5193770.png)
![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5193780.png)
![N~1~-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5193794.png)
![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5193799.png)

![4-({3-[(2-chlorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5193809.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5193814.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193821.png)